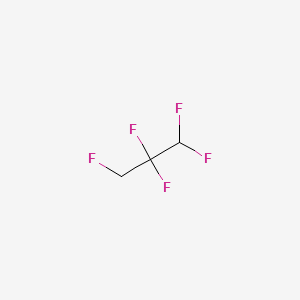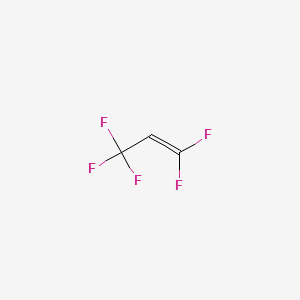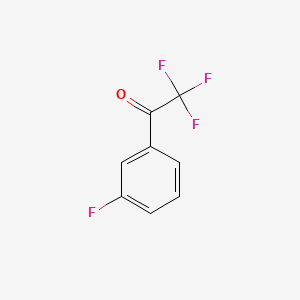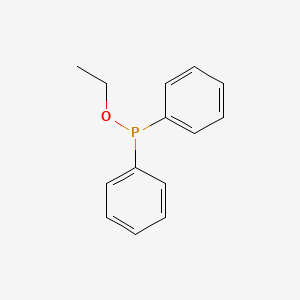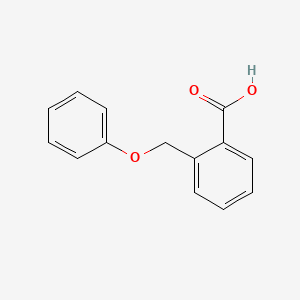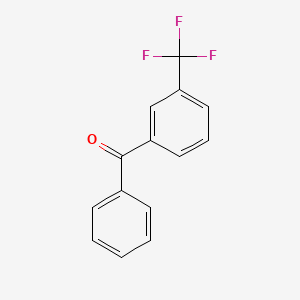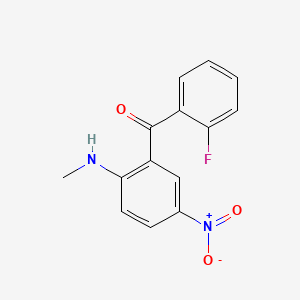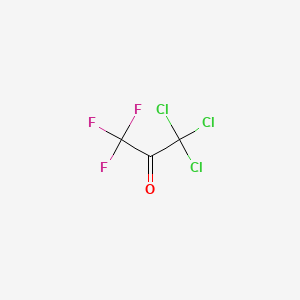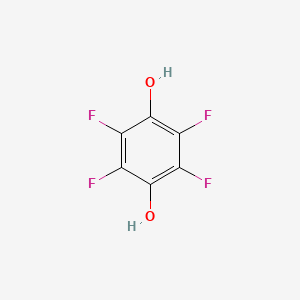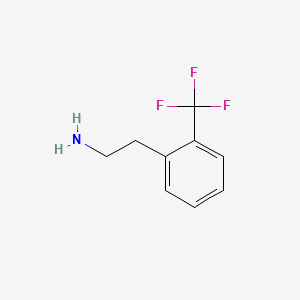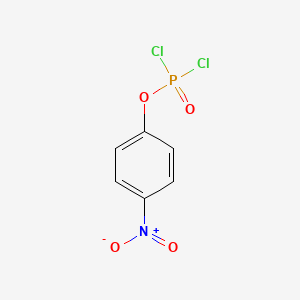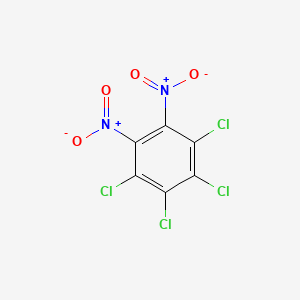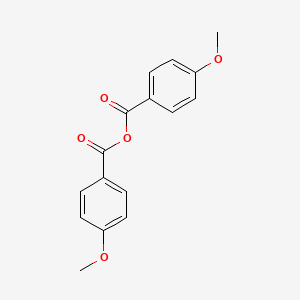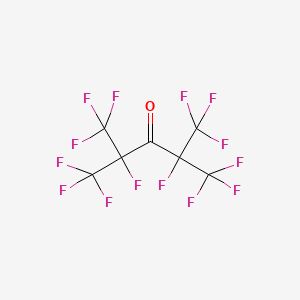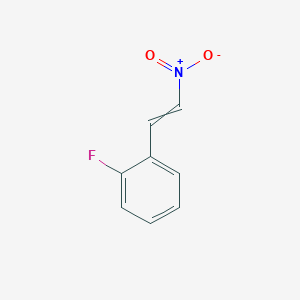
1-Fluoro-2-(2-nitroethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(2-nitroethenyl)benzene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a fluorine atom attached to a benzene ring, along with a nitrovinyl group
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-(2-nitroethenyl)benzene typically involves the nitration of 1-fluoro-2-vinylbenzene. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration Reaction:
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
1-Fluoro-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, Chromium trioxide
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the nitrovinyl group can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents: Hydrogen gas, Palladium on carbon (Pd/C), Sodium borohydride
Conditions: Reduction reactions are often performed under mild conditions to selectively reduce the nitro group.
Products: Reduction of the nitro group results in the formation of amines.
-
Substitution
Reagents: Halogenating agents, Nucleophiles
Conditions: Substitution reactions can occur at the fluorine or nitrovinyl positions.
Products: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(2-nitroethenyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds.
Chemical Biology: It is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-(2-nitroethenyl)benzene is primarily related to its reactivity towards various chemical reagents. The nitrovinyl group can undergo nucleophilic addition reactions, while the fluorine atom can participate in electrophilic aromatic substitution reactions. These interactions enable the compound to modify molecular targets and pathways in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(2-nitroethenyl)benzene can be compared with other nitroalkenes and fluorinated aromatic compounds:
1-Fluoro-2-nitrobenzene: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
2-Fluoro-1-nitroethene: Similar structure but with different positioning of the nitro and fluorine groups, leading to different reactivity and applications.
1-Chloro-2-(2-nitro-vinyl)-benzene: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
Eigenschaften
Molekularformel |
C8H6FNO2 |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
1-fluoro-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H |
InChI-Schlüssel |
NKZSNHAEWKEFNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


